molecular formula C18H19NO6 B3834631 N-{2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}-beta-alanine

N-{2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}-beta-alanine

Cat. No. B3834631
M. Wt: 345.3 g/mol
InChI Key: LLMHRAJSPUDVEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a new amino-acid derivative of coumarins based on 7-hydroxy-1,2,3,4-tetrahydrocyclopenta[c]chromen-4one . It is synthesized using the activated ester method . The structure of this compound is similar to the biochemical structures of the living organism and causes significantly less side effects .


Synthesis Analysis

The synthesis of this compound involves several steps . The starting hydroxycoumarin 1 was prepared in high yield via Pechmann condensation of resorcinol and ethyl-2-oxocyclopentacarboxylate in the presence of H2SO4 (72%) . The activated ester method, which is broadly employed in peptide synthesis, was used to introduce the amino-acid moiety into the coumarin nucleus . Alkylation of 1 in acetone in the presence of potash by ethylbromoacetate gave ethyl ester 2, saponification of which by NaOH in aqueous propanol-2 with subsequent acidolysis formed the corresponding acid 3 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a coumarin nucleus and an amino-acid moiety combined in a single molecule . This structure is expected to produce compounds with new physiological properties .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include Pechmann condensation, alkylation, saponification, and acidolysis . The activated esters used in the synthesis are N-hydroxysuccinimide esters, which are characteristically highly reactive and do not lead to racemization .

properties

IUPAC Name

3-[2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]propanoylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO6/c1-10(17(22)19-8-7-16(20)21)24-11-5-6-13-12-3-2-4-14(12)18(23)25-15(13)9-11/h5-6,9-10H,2-4,7-8H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMHRAJSPUDVEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC(=O)O)OC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}-beta-alanine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}-beta-alanine
Reactant of Route 2
Reactant of Route 2
N-{2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}-beta-alanine
Reactant of Route 3
Reactant of Route 3
N-{2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}-beta-alanine
Reactant of Route 4
N-{2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}-beta-alanine
Reactant of Route 5
N-{2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}-beta-alanine
Reactant of Route 6
Reactant of Route 6
N-{2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}-beta-alanine

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